molecular formula C24H20N2O5S B4091291 2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B4091291
M. Wt: 448.5 g/mol
InChI Key: IQAMYTXAHRIUAA-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.10929292 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound and its analogs can be synthesized through a process involving the reaction of methyl o-hydroxybenzoylpyruvate with dimethylethylenediamine and aromatic aldehydes. This method yields derivatives of the compound in high yield, demonstrating the feasibility of creating a wide range of such derivatives for various applications (Vydzhak & Panchishyn, 2010).

Library Generation for Research

  • An efficient and practical procedure for generating libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, including the mentioned compound, has been developed. This process allows for the practical synthesis of these compounds with a broad range of substituents, indicating potential for extensive research and application in various fields (Vydzhak et al., 2021).

Chemical Reactions and Transformations

  • Studies have explored the reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of novel compounds. Such reactions and the resultant compounds provide insights into the chemical behavior and potential applications of related compounds, including 2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Dmitriev et al., 2011).

Potential for Solar Cell Applications

  • A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar structure has been synthesized for use as an electron transport layer in polymer solar cells. This indicates potential applications of the compound in the field of renewable energy and solar cell technology (Hu et al., 2015).

The research into this compound and its derivatives demonstrates diverse potential applications, particularly in the fields of chemical synthesis, material science, and renewable energy.

Scientific Research Applications of this compound

Synthesis and Structural Analysis

  • This compound and its analogs can be synthesized through a process involving the reaction of methyl o-hydroxybenzoylpyruvate with dimethylethylenediamine and aromatic aldehydes. This method yields derivatives of the compound in high yield, demonstrating the feasibility of creating a wide range of such derivatives for various applications (Vydzhak & Panchishyn, 2010).

Library Generation for Research

  • An efficient and practical procedure for generating libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, including the mentioned compound, has been developed. This process allows for the practical synthesis of these compounds with a broad range of substituents, indicating potential for extensive research and application in various fields (Vydzhak et al., 2021).

Chemical Reactions and Transformations

  • Studies have explored the reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of novel compounds. Such reactions and the resultant compounds provide insights into the chemical behavior and potential applications of related compounds, including this compound (Dmitriev et al., 2011).

Potential for Solar Cell Applications

  • A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar structure has been synthesized for use as an electron transport layer in polymer solar cells. This indicates potential applications of the compound in the field of renewable energy and solar cell technology (Hu et al., 2015).

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-4-30-18-11-14(9-10-16(18)27)20-19-21(28)15-7-5-6-8-17(15)31-22(19)23(29)26(20)24-25-12(2)13(3)32-24/h5-11,20,27H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAMYTXAHRIUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
Reactant of Route 6
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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